N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic compound notable for its potential applications in medicinal chemistry and drug development. This compound features an indole moiety, which is significant in pharmacology due to its presence in various biologically active molecules. The compound's structure includes an oxalamide linkage, which may contribute to its bioactivity.
The compound is cataloged under the CAS number 877631-12-4, indicating its recognized status in chemical databases. It has been referenced in various chemical literature and databases, including ChemSrc and Sigma-Aldrich, which provide detailed information about its properties and potential applications .
This compound falls under the category of oxalamides, which are derivatives of oxalic acid where one or both of the acidic hydrogens are replaced by amines. It also contains an indole structure, classifying it within heterocyclic compounds. Its unique combination of functional groups suggests potential therapeutic uses, particularly in oncology and neurology.
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis requires careful control of reaction conditions including temperature, pH, and solvent choice to optimize yields and minimize side reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the final product.
The molecular formula for N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is . The compound features a complex structure that includes:
The molecular weight of this compound is approximately 410.5 g/mol. The structural representation can be depicted using SMILES notation: O=C(NCCc1c[nH]c2ccccc12)C(=O)NCC(c1ccco1)N1CCOCC1
.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions require specific conditions such as temperature control and solvent selection to achieve desired outcomes without degrading sensitive functional groups.
The mechanism of action for N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is hypothesized based on its structural components:
Research indicates that compounds containing similar structures exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and metastasis . Further studies are needed to elucidate the precise biochemical pathways affected by this compound.
While specific physical properties such as melting point and boiling point are not readily available, it is essential to consider:
Chemical properties include:
Relevant data from chemical databases indicates that similar compounds exhibit diverse reactivity depending on their substituents .
N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has potential applications in:
Research into this compound could lead to significant advancements in drug discovery and development strategies aimed at complex diseases .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: